3-(4-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole
Description
3-(4-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an oxadiazole ring with imidazole and methylphenyl groups, making it an interesting subject for chemical studies.
Properties
IUPAC Name |
3-(4-methylphenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-3-7-16(8-4-14)19-22-18(25-23-19)13-26-20-21-11-12-24(20)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAFPCQBXTYKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with carbon disulfide to form a thiosemicarbazide intermediate. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the imidazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its complex structure, which includes an oxadiazole ring fused with imidazole and a sulfanyl group. This unique combination of functional groups contributes to its biological activity and potential therapeutic applications.
Biological Activities
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Antitumor Activity
- Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant antitumor properties. For instance, compounds similar to the target compound have been evaluated against various cancer cell lines, demonstrating potent inhibitory effects. In one study, derivatives showed IC50 values as low as 2.76 µM against specific cancer cell lines, indicating strong antitumor activity .
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Antimicrobial Properties
- The oxadiazole ring system has been associated with antimicrobial activity. Compounds with similar structures have been tested against a range of pathogens, including bacteria and fungi. Some derivatives demonstrated moderate to good activity against Staphylococcus aureus and other Gram-positive bacteria .
- Inhibition of Carbonic Anhydrases
Therapeutic Applications
The unique properties of 3-(4-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole suggest several therapeutic applications:
- Cancer Therapy : Given its antitumor activity, this compound could be developed as a chemotherapeutic agent.
- Antimicrobial Treatments : Its efficacy against bacterial strains positions it as a candidate for antibiotic development.
- Enzyme Inhibition : Its role as a carbonic anhydrase inhibitor could lead to applications in treating conditions like glaucoma or edema.
Case Study 1: Antitumor Evaluation
A study published in MDPI evaluated a series of 1,2,4-oxadiazole derivatives for their antitumor properties against human tumor cell lines. The results indicated that specific modifications to the oxadiazole structure significantly enhanced cytotoxicity. The compound demonstrated selectivity towards renal cancer cells with an IC50 value of 1.143 µM .
Case Study 2: Antimicrobial Screening
Another research effort investigated the antimicrobial properties of oxadiazole derivatives against various pathogens. The study found that specific structural features were crucial for enhancing antimicrobial activity. The compound's ability to inhibit bacterial growth suggests potential for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The oxadiazole ring may also interact with biological membranes or proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-3-((4-methylphenyl)sulfonyl)-1-propanone
- 1-methyl-4-(4-{[4-(4-methylphenoxy)phenyl]sulfonyl}phenoxy)benzene
- 3-(4-methylphenyl)-1-phenyl-2-propen-1-one
Uniqueness
Compared to similar compounds, 3-(4-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups. This structure allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
The compound 3-(4-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 344.46 g/mol. The structural features include an oxadiazole ring, a sulfanyl group, and two para-methylphenyl substituents that may influence its biological activity.
Research indicates that oxadiazole derivatives exhibit various mechanisms of action against different biological targets:
- Anticancer Activity : Compounds containing the oxadiazole moiety have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) . The specific compound under discussion may share similar properties due to its structural characteristics.
- Antimicrobial Properties : Some studies have highlighted the potential antimicrobial effects of oxadiazole derivatives against various pathogens. The ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes is a common mechanism .
Biological Activity Data
A summary of biological activities related to oxadiazole derivatives is presented in the following table:
Case Studies
- Anticancer Studies : A study evaluating various 1,2,4-oxadiazole derivatives found that compounds with similar structural motifs exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 and A549, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : In vitro tests demonstrated that certain derivatives showed synergistic effects when combined with antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
